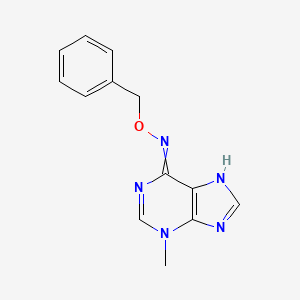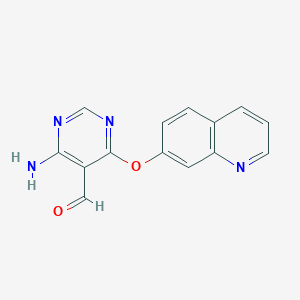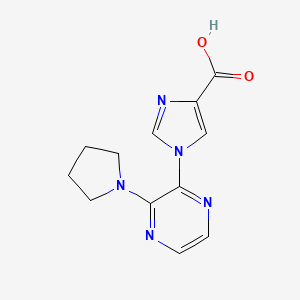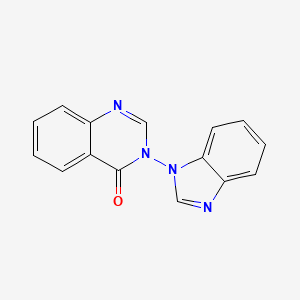
N-(Benzyloxy)-3-methyl-3H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Benzyloxy)-3-methyl-3H-purin-6-amine: is a synthetic organic compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The benzyloxy group attached to the purine ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzyloxy)-3-methyl-3H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Benzylation: The purine derivative undergoes benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Methylation: The methylation of the purine ring is achieved using methyl iodide or dimethyl sulfate under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(Benzyloxy)-3-methyl-3H-purin-6-amine can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the benzyloxy group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized purine derivatives.
Reduction: De-benzylated purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Benzyloxy)-3-methyl-3H-purin-6-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is utilized as a probe to study purine metabolism and its role in cellular processes. It can also be used to investigate enzyme-substrate interactions involving purine derivatives.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents targeting purine-related pathways. Its derivatives may exhibit antiviral, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of N-(Benzyloxy)-3-methyl-3H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The benzyloxy group enhances its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity or interfere with signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
N-(Benzyloxy)benzylimidazoles: These compounds share the benzyloxy group but differ in the core structure, leading to variations in their chemical and biological properties.
N-(Benzyloxycarbonyl)-L-proline: This compound has a similar benzyloxy group but is used primarily as an inhibitor in enzymatic studies.
Uniqueness: N-(Benzyloxy)-3-methyl-3H-purin-6-amine stands out due to its purine core, which is a fundamental component of nucleotides. This unique structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
76227-28-6 |
|---|---|
Molekularformel |
C13H13N5O |
Molekulargewicht |
255.28 g/mol |
IUPAC-Name |
3-methyl-N-phenylmethoxy-7H-purin-6-imine |
InChI |
InChI=1S/C13H13N5O/c1-18-9-16-12(11-13(18)15-8-14-11)17-19-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,15) |
InChI-Schlüssel |
QTVZDBRJGMBSJY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=NOCC2=CC=CC=C2)C3=C1N=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11857278.png)
![8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane](/img/structure/B11857279.png)




![1-(2-Chlorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857305.png)
![Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate](/img/structure/B11857313.png)

![4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857320.png)
![4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B11857326.png)

